molecular formula C14H23N3O2S B2471026 tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate CAS No. 1269430-24-1

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Cat. No. B2471026
CAS RN: 1269430-24-1
M. Wt: 297.42
InChI Key: DEIUQJWVVWGZMO-UHFFFAOYSA-N
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Description

Piperazine and its derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often starts from commercially available materials. For example, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group into the 4-position, and introduction of the TBS-protected enyne side chain at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound has a melting point of 114.0 to 118.0 °C .

Scientific Research Applications

Synthesis Methods

Tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, including condensation and nucleophilic substitution. Sanjeevarayappa et al. (2015) synthesized a derivative via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. Similarly, Liu Ya-hu (2010) reported the synthesis of a derivative using a low-cost amination process involving 4-iodo-2-methyl-6-nitroaniline. Kulkarni et al. (2016) and Mamat et al. (2012) detailed the synthesis of other derivatives, showcasing the chemical versatility of this compound in generating a range of molecules (Sanjeevarayappa et al., 2015), (Liu Ya-hu, 2010), (Kulkarni et al., 2016), (Mamat et al., 2012).

Characterization and Structural Analysis

These compounds have been characterized using various spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, along with elemental analysis. Single crystal XRD data have confirmed the structure of these compounds, revealing details about their crystal systems, space groups, and molecular geometry. The crystal structures often feature weak intermolecular interactions and hydrogen bonds, contributing to their three-dimensional architecture (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Biological Evaluation and Applications

Antibacterial and Anthelmintic Activity

Some studies have evaluated the biological activities of these compounds. For instance, Sanjeevarayappa et al. (2015) and Kulkarni et al. (2016) assessed the in vitro antibacterial and anthelmintic activities, finding that the compounds exhibited moderate to poor antibacterial and moderate anthelmintic activities. These findings suggest potential uses in addressing specific bacterial infections and parasitic infestations (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds is often attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

The future directions in the research of similar compounds often involve the synthesis of novel organic compounds and the exploration of their biological activities .

properties

IUPAC Name

tert-butyl 4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(12-15-5-10-20-12)16-6-8-17(9-7-16)13(18)19-14(2,3)4/h5,10-11H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIUQJWVVWGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

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